molecular formula C15H12Cl2O4 B1322633 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938277-75-9

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1322633
CAS No.: 938277-75-9
M. Wt: 327.2 g/mol
InChI Key: GGXSVUIRHBNBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C₁₅H₁₂Cl₂O₄ It is characterized by the presence of a dichlorobenzyl group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, the methoxybenzoic acid moiety may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group provides enhanced stability and reactivity, while the methoxybenzoic acid moiety contributes to its potential therapeutic effects .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSVUIRHBNBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.